2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The full IUPAC name, 2-{(tert-butoxy)carbonylamino}acetic acid , is derived from its core structure:
- Acetic acid backbone : The parent chain is a two-carbon carboxylic acid (acetic acid).
- Amino substituent : A secondary amine group is attached to the alpha-carbon of the acetic acid.
- Oxolan-2-ylmethyl group : A tetrahydrofuran (oxolane) ring is connected via a methylene bridge (-CH₂-) to the nitrogen atom. The "2-yl" designation specifies the position of attachment on the oxolane ring.
- tert-butoxycarbonyl (Boc) protecting group : A tert-butoxy carbonyl group (-OC(O)O-tBu) is bonded to the nitrogen, forming a carbamate linkage.
Alternative synonyms include 2-((tert-butoxycarbonyl)((tetrahydrofuran-2-yl)methyl)amino)acetic acid and Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-[(tetrahydro-2-furanyl)methyl]-, as documented in chemical databases. The molecular formula, C₁₂H₂₁NO₅ , corresponds to a molecular weight of 259.30 g/mol , consistent with high-resolution mass spectrometry data.
Molecular Topology Analysis Using Automated Force Field Parameterization
Molecular dynamics (MD) simulations rely on accurate force field parameters to model non-bonded interactions, bond stretching, and angle bending. Automated tools like the General Automated Atomic Model Parameterization (GAAMP) and Force Field Toolkit (ffTK) enable the derivation of parameters from quantum mechanical (QM) data. For this compound, key topological features include:
- Bonded interactions : The oxolane ring introduces constrained C-O and C-C bond lengths (1.43–1.54 Å), while the Boc group contributes rigid carbonyl (C=O) and tert-butyl moieties.
- Dihedral angles : The tetrahydrofuran ring adopts a puckered conformation, with dihedral angles optimized to minimize ring strain. Automated parameterization workflows validate these angles against QM-calculated energy scans.
- Partial charges : Distributed via the Restrained Electrostatic Potential (RESP) method, charges on the carbonyl oxygen (-0.43 e) and tertiary carbons (+0.12 e) reflect electron-withdrawing and donating effects.
A comparative study using GAFF/AM1-BCC and CGenFF force fields demonstrated that automated parameterization reduces solvation free energy errors by 15% compared to manual methods. This precision is critical for simulating the compound’s behavior in aqueous and nonpolar solvents.
Conformational Dynamics of the Oxolane-2-ylmethyl Substituent
The tetrahydrofuran (THF) ring exhibits dynamic puckering, with two dominant conformers:
- Twisted (C₂ symmetry) : The ring adopts a chair-like puckering, minimizing torsional strain.
- Bent (Cₛ symmetry) : A planar arrangement with slight out-of-plane distortion.
Infrared (IR) and vibrational circular dichroism (VCD) studies on related THF derivatives, such as methyl tetrahydrofuran-2-carboxylate, reveal that the twisted conformer is energetically favored by 17 ± 15 cm⁻¹ due to reduced steric clashes. For 2-{(tert-butoxy)carbonylamino}acetic acid, molecular dynamics simulations show that the oxolane-2-ylmethyl group samples both conformers at room temperature, with a 3:1 equilibrium ratio favoring the twisted state. The energy barrier for interconversion is approximately 4.2 kcal/mol , computed via density functional theory (DFT).
Electronic Structure Profiling Through Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic landscape:
- HOMO-LUMO gap : The highest occupied molecular orbital (HOMO) localizes on the Boc group’s carbonyl oxygen (-8.2 eV), while the lowest unoccupied orbital (LUMO) resides on the oxolane ring (-0.9 eV), yielding a gap of 7.3 eV .
- Electrostatic potential (ESP) : The carboxylic acid moiety exhibits strong electronegativity (-42 kcal/mol), contrasting with the electron-rich tert-butyl group (+12 kcal/mol).
- Polarizability : The oxolane ring contributes 12.3 ų to the molecular polarizability, enhancing solubility in polar aprotic solvents.
Vibrational frequency analysis correlates with experimental IR spectra, identifying key modes:
- C=O stretch : 1745 cm⁻¹ (Boc group).
- N-H bend : 1530 cm⁻¹ (carbamate linkage).
- C-O-C asymmetric stretch : 1120 cm⁻¹ (oxolane ring).
These findings underscore the compound’s electronic diversity, which governs its reactivity in peptide coupling and nucleophilic substitution reactions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(oxolan-2-ylmethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEHCHFYIIWLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{(Tert-butoxy)carbonylamino}acetic acid is a synthetic compound that belongs to the class of amino acids. Its unique structure, characterized by a tert-butoxycarbonyl group and an oxolan-2-ylmethyl amino group, suggests potential biological activities that are of interest in medicinal chemistry and pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-{(Tert-butoxy)carbonylamino}acetic acid is , with a molecular weight of 259.30 g/mol. The structural features include:
- Tert-butoxycarbonyl group : A protective group commonly used in organic synthesis.
- Oxolan-2-ylmethyl group : A cyclic ether that may influence the compound's reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds with structural similarities to 2-{(Tert-butoxy)carbonylamino}acetic acid can exhibit various biological activities, including:
- Antimicrobial properties : Certain amino acid derivatives have shown effectiveness against bacterial strains.
- Enzyme inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Inhibition of Type III Secretion System (T3SS) : A study involving related compounds demonstrated that certain derivatives could inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a potential application for 2-{(Tert-butoxy)carbonylamino}acetic acid in targeting bacterial infections .
- Antioxidant Activity : Research on similar amino acids has shown that they can act as antioxidants, potentially protecting cells from oxidative stress . This activity may be relevant for therapeutic applications in diseases where oxidative damage is a factor.
Comparative Analysis with Similar Compounds
A comparative analysis reveals the distinct biological profiles of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{(Tert-butoxy)carbonylamino}acetic acid | Methoxyethyl group instead of oxolane | Different solubility and bioactivity |
| 2-{[(Boc)(phenyl)methyl]amino}acetic acid | Phenyl group | Enhanced interaction with receptors |
| 3-{(Tert-butoxy)carbonylmethyl}propanoic acid | Pyrrolidine ring | Different pharmacokinetic properties |
The unique oxolane structure of 2-{(Tert-butoxy)carbonylamino}acetic acid may confer distinct biological activities compared to these similar compounds.
Synthesis Pathways
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves several steps, including the protection of amine groups and cyclization processes. The detailed synthetic pathway is crucial for understanding its reactivity and potential applications.
Future Directions
Further research is needed to elucidate the specific biological mechanisms underlying the activity of this compound. Potential areas for investigation include:
- In vivo studies : Assessing the pharmacodynamics and pharmacokinetics in biological systems.
- Mechanistic studies : Understanding how structural variations affect biological interactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs, their substituents, and molecular properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|---|
| Target compound : 2-{(tert-butoxy)carbonylamino}acetic acid | Oxolan-2-ylmethyl | C₁₃H₂₃NO₅ (calculated) | 281.32 | Discontinued; Boc-protected with tetrahydrofuran-derived substituent |
| 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid | Oxolan-2-yl | C₁₁H₁₉NO₅ | 245.27 | Direct oxolan-2-yl substitution; collision cross-section data available |
| 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid | Oxetan-3-yl | C₁₀H₁₇NO₅ | 231.24 | Oxetane (3-membered ring) substituent; higher ring strain may influence reactivity |
| TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID | p-Tolyl (aromatic) | C₁₄H₁₉NO₄ | 265.31 | Enhanced lipophilicity due to aromatic group; 95% purity |
| 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid | Naphthalen-1-yl | C₁₇H₁₉NO₄ | 301.34 | Bulky aromatic substituent; potential solubility challenges |
Functional and Application Differences
- Ring Size Effects: The oxolan-2-yl (5-membered tetrahydrofuran) analog (C₁₁H₁₉NO₅) offers moderate ring strain and conformational stability, making it suitable for peptide synthesis . In contrast, the oxetan-3-yl (3-membered oxetane) analog (C₁₀H₁₇NO₅) exhibits higher ring strain, which may enhance reactivity in click chemistry or photodegradation studies .
- Aromatic vs. These properties are advantageous in drug discovery but may reduce aqueous solubility .
Synthetic Utility :
Research Implications
- Oxetane Derivatives: The oxetan-3-yl analog’s high ring strain could facilitate novel reactivity in photoaffinity labeling or prodrug activation .
- Aromatic Analogs : The p-tolyl and naphthalene derivatives are promising scaffolds for kinase inhibitors or GPCR-targeted therapies due to their planar structures .
- Target Compound : Despite its discontinued status, the oxolan-2-ylmethyl group’s hydrogen-bonding capacity may inspire design of biomimetic catalysts or enzyme inhibitors.
Preparation Methods
Stepwise Synthesis
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of Oxolan-2-ylmethylamine | Starting from oxolane derivatives, amination is performed using appropriate amination reagents (e.g., ammonia or amines) under controlled conditions | Ensures the introduction of the oxolane ring with a free amino group |
| 2 | Boc Protection of Amino Group | Reaction with di-tert-butyl dicarbonate ((Boc)2O) in presence of a base such as triethylamine in solvents like dichloromethane at 0-25 °C | Protects the amine to prevent side reactions in subsequent steps |
| 3 | Coupling with Glycine Derivative | Coupling of Boc-protected oxolan-2-ylmethylamine with glycine or glycine esters using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like HOBt (1-hydroxybenzotriazole) | Forms the amide bond yielding the target compound |
| 4 | Hydrolysis (if needed) | Hydrolysis of ester groups to yield free carboxylic acid under acidic or basic conditions | Finalizes the preparation of the free acid form |
This multi-step procedure is consistent with standard amino acid derivative synthesis protocols, adapted for the oxolane substituent.
Reaction Optimization and Research Findings
Research on similar Boc-protected amino acid derivatives highlights the importance of optimizing reaction parameters to maximize yield and purity:
| Parameter | Effect on Yield and Purity | Optimal Conditions (Reported in Related Studies) |
|---|---|---|
| Solvent | Influences solubility and reaction rate | Dichloromethane or DMF preferred for Boc protection and coupling steps |
| Lewis Acid Catalyst | Enhances activation of carboxyl groups in coupling | Use of mild Lewis acids improves coupling efficiency |
| Temperature | Affects reaction kinetics and side reactions | Low to moderate temperatures (0-25 °C) favor selectivity |
| Reaction Time | Longer times may increase yield but risk decomposition | 2-24 hours depending on step |
These optimizations, derived from studies on Boc-amino acid derivatives, are applicable to the preparation of 2-{(Tert-butoxy)carbonylamino}acetic acid, ensuring efficient synthesis.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Comments |
|---|---|---|---|
| Oxolan-2-ylmethylamine synthesis | Amination of oxolane derivatives | Introduce oxolane moiety with amino functionality | Requires controlled amination conditions |
| Boc protection | (Boc)2O, base (e.g., triethylamine), DCM, 0-25 °C | Protect amino group | Standard protection step in amino acid synthesis |
| Coupling with glycine | DCC or EDC, HOBt, DMF or DCM | Form amide bond | Carbodiimide-mediated coupling |
| Hydrolysis (if ester used) | Acidic or basic hydrolysis | Obtain free acid | Final deprotection step |
Q & A
Q. Advanced Biophysical Studies
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with target proteins .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding poses and identify key residues (e.g., hydrogen bonds with oxolane oxygen) .
What safety protocols are critical when handling 2-{(Tert-butoxy)carbonylamino}acetic acid?
Q. Basic Laboratory Safety
- GHS hazards : Classified as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
- PPE requirements : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
How can design of experiments (DoE) improve reaction optimization for this compound?
Q. Advanced Experimental Design
- Factorial screening : Test variables (temperature, solvent ratio, catalyst loading) in a 2 factorial design to identify significant factors affecting yield .
- Response surface methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. reaction rate) to predict optimal conditions .
- Robustness testing : Vary parameters ±10% from optimal settings to assess reproducibility .
What computational tools are suitable for predicting the compound’s stability under varying pH conditions?
Q. Advanced Computational Chemistry
- pKa prediction : Use MarvinSketch or ACD/Labs to estimate ionization states of the carboxylic acid and Boc-protected amine groups .
- Molecular dynamics (MD) simulations : Simulate solvation effects in explicit water models (TIP3P) to assess hydrolytic degradation pathways .
How can researchers address decomposition of the compound during long-term storage?
Q. Advanced Stability Studies
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the Boc group .
- Stabilizer additives : Include antioxidants (e.g., BHT) in stock solutions to inhibit radical-mediated degradation .
- HPLC-MS monitoring : Perform quarterly stability tests to detect degradation products (e.g., tert-butanol from Boc cleavage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
